2-CHLORO-N-(2-ETHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE
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Overview
Description
2-CHLORO-N-(2-ETHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2-ETHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including the chlorination of a benzene ring, sulfonation, and amide formation. The reaction conditions may vary, but common reagents include chlorinating agents like thionyl chloride, sulfonating agents like sulfur trioxide, and amide-forming reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques like crystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the ethyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially forming sulfides.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may produce various substituted benzamides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The sulfonyl group may enhance binding affinity to certain proteins, while the morpholine ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-(2-METHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- 2-CHLORO-N-(2-ETHYLPHENYL)-5-(PIPERIDINE-4-SULFONYL)BENZAMIDE
Uniqueness
The unique combination of the ethyl group, morpholine sulfonyl group, and chlorinated benzene ring in 2-CHLORO-N-(2-ETHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-14-5-3-4-6-18(14)21-19(23)16-13-15(7-8-17(16)20)27(24,25)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFOBGQLBPQTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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